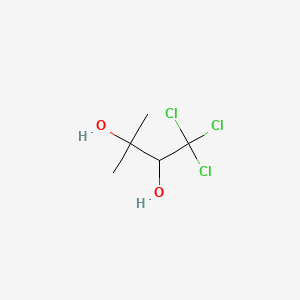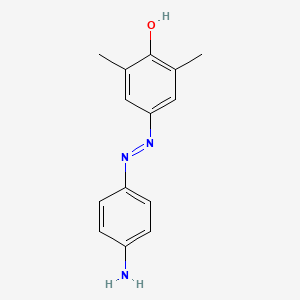
4-Amino-3',5'-dimethyl-4'-hydroxyazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene: is an organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings This particular compound is notable for its amino group at the 4-position, methyl groups at the 3’ and 5’ positions, and a hydroxy group at the 4’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene typically involves the diazotization of an aromatic amine followed by a coupling reaction with a phenol derivative. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol derivative under basic conditions to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form hydrazo compounds.
Substitution: The amino and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium dithionite.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.
Wirkmechanismus
The mechanism of action of 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes. The presence of the azo group allows it to undergo photoisomerization, which can be exploited in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
4-Aminoazobenzene: Lacks the methyl and hydroxy groups, making it less sterically hindered and less reactive.
4-Hydroxyazobenzene: Lacks the amino and methyl groups, affecting its solubility and reactivity.
3,5-Dimethyl-4-hydroxyazobenzene: Lacks the amino group, which reduces its ability to participate in certain reactions.
Uniqueness: 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications in various fields. The presence of both electron-donating (amino and hydroxy) and electron-withdrawing (azo) groups allows for versatile chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
21554-20-1 |
|---|---|
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)diazenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C14H15N3O/c1-9-7-13(8-10(2)14(9)18)17-16-12-5-3-11(15)4-6-12/h3-8,18H,15H2,1-2H3 |
InChI-Schlüssel |
JZWYCRKVXZLMRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)N=NC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


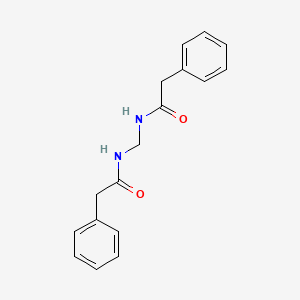
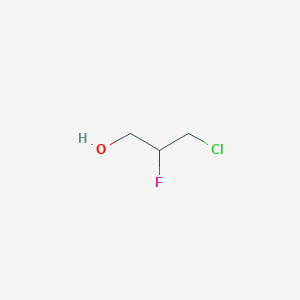
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
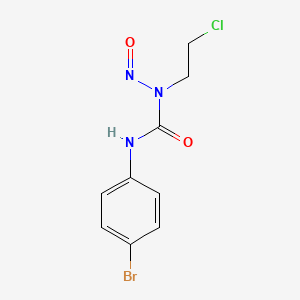
![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
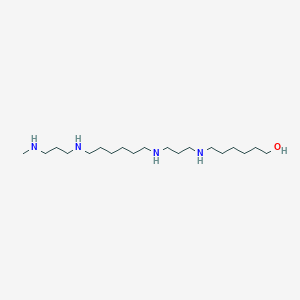
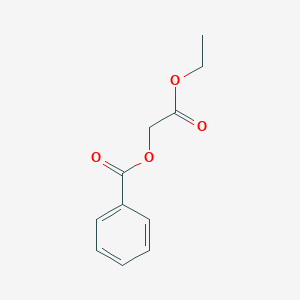
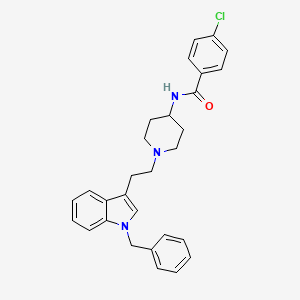

![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)
![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
